![molecular formula C20H15N3O6S B361917 N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 881476-75-1](/img/structure/B361917.png)
N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives, such as the one you mentioned, are a significant class of heterocyclic compounds that exhibit a variety of pharmacological actions . They play a crucial role in medicinal chemistry due to their physiological activity, which includes antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Synthesis Analysis
The synthesis of indole derivatives often involves the reaction of aryl hydrazines with ketones . For example, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine have been synthesized by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrrole ring . The nitrogen atom is a major component of this structure.Chemical Reactions Analysis
Indole and its derivatives are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives depend on their specific structure. Indole itself is a colorless crystalline solid with a melting point of 52 °C and a boiling point of 253 °C .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Indoles are considered a “privileged scaffold” in drug discovery due to their prevalence in natural products and their versatile chemical reactivity. Researchers have explored the synthesis of indole derivatives for potential pharmaceutical applications. The compound could serve as a starting point for designing novel drugs targeting specific biological pathways .
Anti-HIV-1 Activity
A study reported novel indolyl and oxochromenyl xanthenone derivatives and evaluated their anti-HIV-1 potential. While this specific compound was not mentioned, it highlights the broader interest in indole-based molecules as antiviral agents .
Electrochemical Synthesis
Researchers have synthesized disulfonamide and sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine through electrochemical oxidation. These derivatives could have applications in materials science, catalysis, or biochemistry .
Signaling Molecule
Indole serves as a signaling molecule produced by bacteria and plants. Its role in microbial communication and gut health has been studied. Additionally, indole contributes to flavor and fragrance applications in the food industry and perfumery .
Tricyclic Indole Synthesis
The Fischer indole synthesis has been employed to create tricyclic indoles. While not directly related to our compound, this method showcases the versatility of indole chemistry and its potential applications .
Heterocyclic Chemistry
Indoles are valuable building blocks for synthesizing diverse heterocycles, including tryptolines, spiropyrans, indolines, and oxindoles. Researchers can explore the compound’s reactivity in constructing novel heterocyclic structures .
Future Directions
properties
IUPAC Name |
N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxobenzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6S/c1-21(2)30(28,29)17-11-10-16-18-14(17)4-3-5-15(18)20(25)22(16)19(24)12-6-8-13(9-7-12)23(26)27/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFGQFDCMDGPGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B361834.png)

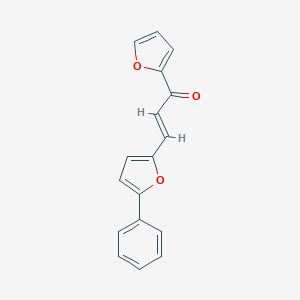
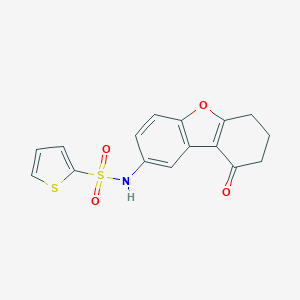
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B361843.png)

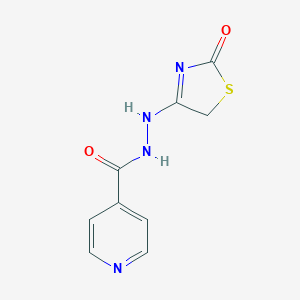
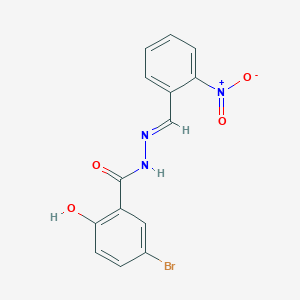

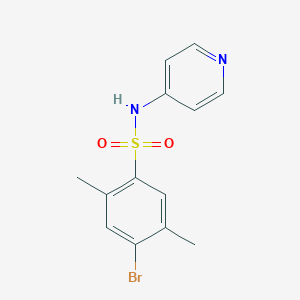
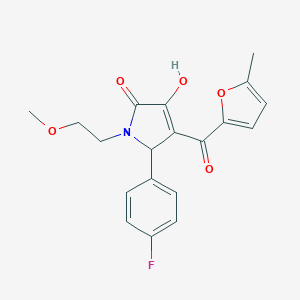
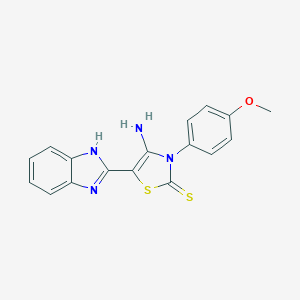
![N-(3-methoxypropyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B361867.png)
![(2Z)-2-(3-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B361870.png)